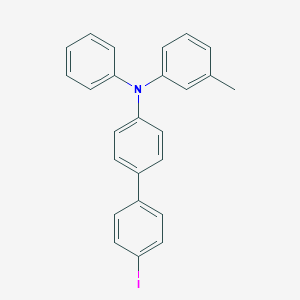

N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline

Overview

Description

Synthesis Analysis

The synthesis of aromatic amine derivatives like N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline typically involves processes such as nucleophilic substitution reactions, coupling reactions (e.g., Suzuki or Stille couplings), and direct arylation methods. These processes allow for the introduction of iodine and methyl groups into the biphenyl and aniline structures, respectively (Toyota et al., 2003).

Molecular Structure Analysis

Aromatic amines exhibit planar structures that facilitate π-π stacking interactions, crucial for their chemical behavior and potential applications in materials science. The presence of substituents like iodine and methyl groups can influence the electronic distribution and steric hindrance, impacting the compound's reactivity and physical properties (Su et al., 2013).

Chemical Reactions and Properties

Aromatic amines like N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline can participate in a variety of chemical reactions, including electrophilic substitution, coupling reactions, and as intermediates in the synthesis of complex organic molecules. The iodine and methyl groups present in the compound can direct the course of these reactions, offering routes to further functionalized materials (Cameron et al., 1979).

Physical Properties Analysis

The physical properties of aromatic amines are influenced by their molecular structure. Factors such as melting point, boiling point, and solubility are affected by the presence of substituents. The iodine atom, being a heavy and electronegative element, can significantly impact the compound's density and phase behavior at different temperatures (Itoh et al., 2002).

Chemical Properties Analysis

The electronic properties of aromatic amines, such as N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline, are characterized by their ability to donate electrons, making them valuable as ligands in coordination chemistry and as building blocks in organic electronics. The presence of the iodine substituent adds to the compound's ability to participate in oxidative addition reactions, a key step in many catalytic cycles (Guay et al., 1988).

Scientific Research Applications

Corrosion Inhibition

The compound NE-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, similar in structure to N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline, has been studied for its efficiency as a corrosion inhibitor. This compound exhibited efficient corrosion inhibition properties for mild steel X52 in hydrochloric and sulfuric acid solutions. The efficiency of inhibition increased with concentration, adhering to Langmuir's isotherm for adsorption on mild steel surfaces. Quantum chemical calculations further correlated the inhibition efficiency with molecular structure (Daoud et al., 2014).

Electrochromic Materials

In a study on novel electrochromic materials, compounds with structures bearing similarity to the target molecule were synthesized and electropolymerized to create conducting polymers suitable for electrochromic applications. These materials exhibited significant optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared (NIR) region, making them viable for use in NIR electrochromic devices (Li et al., 2017).

Organic Synthesis

Research into the modification of N-arylamides through the use of phenyliodine(III) bis(trifluoroacetate) (PIFA) highlighted the introduction of iodophenyl groups and hydroxy groups under various conditions. This study showcases the versatility of similar aniline derivatives in synthesizing complex organic compounds with potential applications in pharmaceuticals and materials science (Itoh et al., 2002).

Electroluminescence

A novel class of emitting amorphous molecular materials, including compounds structurally related to N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline, was designed and synthesized for use in organic electroluminescent (EL) devices. These materials displayed intense fluorescence emission, stable amorphous glass formation with high glass-transition temperatures, and were effective as emitting materials in EL devices, emitting multicolor light including white (Doi et al., 2003).

Safety And Hazards

This involves studying the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into its mechanism of action.

properties

IUPAC Name |

N-[4-(4-iodophenyl)phenyl]-3-methyl-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20IN/c1-19-6-5-9-25(18-19)27(23-7-3-2-4-8-23)24-16-12-21(13-17-24)20-10-14-22(26)15-11-20/h2-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQZSFMSAULQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443908 | |

| Record name | 4'-Iodo-N-(3-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline | |

CAS RN |

195443-34-6 | |

| Record name | 4'-Iodo-N-(3-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.